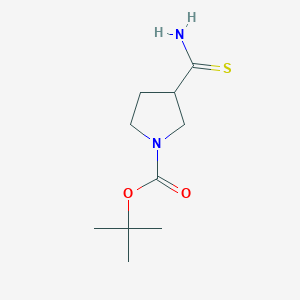

Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-5-4-7(6-12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLPAGOTHFVRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408298 | |

| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122684-35-9 | |

| Record name | 1,1-Dimethylethyl 3-(aminothioxomethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122684-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic route for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate, a compound of interest for further chemical and pharmaceutical development. Due to the limited availability of direct synthesis protocols for this specific molecule, this guide details a robust two-step approach. The synthesis commences with the preparation of the key intermediate, Tert-butyl 3-aminopyrrolidine-1-carboxylate, followed by its conversion to the target thiourea derivative.

The methodologies presented are based on well-established and frequently cited chemical transformations, ensuring a high probability of success for researchers in a laboratory setting.

Proposed Synthesis Route

The synthesis is divided into two primary stages:

-

Step 1: Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate. This step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent side reactions.

-

Step 2: Synthesis of this compound. This involves the conversion of the primary amino group of the intermediate into a thiourea functionality using benzoyl isothiocyanate, followed by the removal of the benzoyl protecting group.

Logical Workflow of the Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate

This procedure details the Boc protection of 3-aminopyrrolidine.

Materials:

-

3-Aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Chloroform (CHCl₃)

-

Brine solution

Procedure:

-

A solution of 3-aminopyrrolidine (10 mmol) in chloroform (50 mL) is cooled to 0°C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (10 mmol) in chloroform (50 mL) is added dropwise to the cooled solution of 3-aminopyrrolidine.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is then washed with a brine solution, and the organic layer is separated.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by silica gel column chromatography to afford pure Tert-butyl 3-aminopyrrolidine-1-carboxylate.

Step 2: Synthesis of this compound

This procedure outlines the conversion of the synthesized amine to the target thiourea.

Materials:

-

Tert-butyl 3-aminopyrrolidine-1-carboxylate

-

Benzoyl isothiocyanate

-

Acetone

-

Sodium hydroxide (NaOH) solution

Procedure:

-

A solution of Tert-butyl 3-aminopyrrolidine-1-carboxylate (10 mmol) in acetone is prepared.

-

Benzoyl isothiocyanate (10 mmol) is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield the intermediate, Tert-butyl 3-(3-benzoylcarbamothioyl)pyrrolidine-1-carboxylate.

-

The crude intermediate is then treated with an aqueous solution of sodium hydroxide and heated to facilitate the hydrolysis of the benzoyl group.[1]

-

After cooling, the reaction mixture is neutralized with a suitable acid.

-

The product, this compound, can be extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis route. The yields are estimated based on typical values for these types of reactions reported in the literature.

| Step | Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |

| 1 | 3-Aminopyrrolidine | 86.13 | 10 | 1.0 | Tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | 1.86 | ~98% |

| 1 | Di-tert-butyl dicarbonate | 218.25 | 10 | 1.0 | ||||

| 2 | Tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | 10 | 1.0 | This compound | 245.35 | 2.45 | 70-85% |

| 2 | Benzoyl isothiocyanate | 163.20 | 10 | 1.0 |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.

-

Chloroform is a hazardous solvent and should be handled with care.

-

Benzoyl isothiocyanate is a lachrymator and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

A Technical Guide to the Physicochemical Properties of Boc-Protected Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of drug candidates.[1][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in the synthesis of pyrrolidine-based pharmaceuticals, facilitating controlled reactions and enhancing solubility in organic solvents.[4] This guide provides an in-depth analysis of the core physicochemical properties of various Boc-protected pyrrolidine compounds, details standard experimental protocols for their characterization, and illustrates their relevance in synthetic workflows and biological pathways.

Core Physicochemical Properties

The physicochemical properties of Boc-protected pyrrolidine derivatives are critical determinants of their behavior in both synthetic reactions and biological systems. These properties, including molecular weight, melting point, boiling point, and pKa, influence factors such as reaction kinetics, purification methods, formulation, and pharmacokinetic profiles.

Table 1: Physicochemical Data of Representative Boc-Protected Pyrrolidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| N-Boc-pyrrolidine | 86953-79-9 | C₉H₁₇NO₂ | 171.24[5][6] | N/A | 80 °C / 0.2 mmHg[5][7][8] | -1.28 ± 0.20[7] |

| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | 34-38[9] | 270.9 ± 33.0 | -1.79 ± 0.20[9] |

| (R)-(-)-N-Boc-3-pyrrolidinol | 109431-87-0 | C₉H₁₇NO₃ | 187.24[10] | N/A | N/A | N/A |

| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | C₉H₁₈N₂O₂ | 186.25[11] | 50[11] | 112 °C / 0.25 mmHg[11] | 12.37 ± 0.20[11] |

| 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | C₁₀H₁₇NO₄ | 215.25 | 133-138[12] | 337.2 ± 35.0 | 4.47 ± 0.20[12] |

Solubility Profile

Solubility is a crucial parameter for drug development, influencing everything from reaction work-up to bioavailability. The Boc group generally enhances solubility in a range of organic solvents compared to the unprotected parent amine. The presence of additional functional groups, such as hydroxyls or carboxylic acids, further modifies the solubility profile.

Table 2: Qualitative Solubility of Selected Boc-Protected Pyrrolidine Compounds

| Compound Name | Water | Dichloromethane (DCM) | Methanol | Ethyl Acetate | Hexane |

| N-Boc-pyrrolidine | Insoluble | Soluble | Soluble[7] | Soluble | Soluble |

| N-Boc-3-pyrrolidinone | Insoluble[9] | Soluble[9] | Soluble[9] | Soluble[9] | Insoluble |

| (R)-(-)-N-Boc-3-pyrrolidinol | Sparingly Soluble | High Solubility[13] | High Solubility[13] | High Solubility[13] | Low Solubility[13] |

| (S)-3-(Boc-amino)pyrrolidine | Soluble[11] | Soluble | Soluble (in Ethanol)[11] | Soluble | Sparingly Soluble |

| 1-Boc-pyrrolidine-3-carboxylic acid | Sparingly Soluble | Soluble | Soluble | Soluble | Insoluble |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and quality control. The following sections detail standard laboratory procedures for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid organic compound provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[14]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: Finely powder a small amount of the dry organic compound.[14] Pack the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[15][16]

-

Apparatus Setup (Thiele Tube): Attach the capillary tube to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[14][15] Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level.[14]

-

Apparatus Setup (Mel-Temp): Insert the capillary tube into the heating block of the Mel-Temp apparatus.

-

Heating: Heat the apparatus gently. For an unknown sample, a rapid initial determination can find the approximate melting point. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has completely liquefied (T2).[17] The melting point is reported as the range T1-T2.

-

Post-Measurement: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a melted sample.[15]

Solubility Determination

Qualitative solubility tests are used to determine the appropriate solvent for reactions, recrystallization, and chromatography. These tests are based on the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[18]

Methodology: Small-Scale Solubility Test

-

Sample Preparation: Place approximately 25 mg of the solid compound (or 0.05 mL of a liquid) into a small test tube.[19]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[19]

-

Mixing: After each addition, shake or stir the mixture vigorously for at least 60 seconds.[18]

-

Observation: Observe the mixture.

-

Recording: Record the result for each solvent tested (e.g., water, 5% HCl, 5% NaOH, diethyl ether, hexane).[19][20]

-

Acid-Base Testing: For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic functional groups.[20] For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid) groups, respectively.[19][20]

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key logical and experimental processes involving Boc-protected pyrrolidines.

Logical Workflow: Solubility Testing

The following diagram outlines the decision-making process for classifying an unknown organic compound based on its solubility in a series of solvents.

Experimental Workflow: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This diagram illustrates a typical experimental workflow for the Boc protection of a pyrrolidine derivative, a fundamental reaction in many synthetic routes.[21]

Signaling Pathway: M3 Muscarinic Receptor

Boc-protected pyrrolidinols are key chiral building blocks for synthesizing muscarinic receptor agonists.[22] The stereochemistry at the 3-position of the pyrrolidine ring is crucial for biological activity. The diagram below shows the Gq-coupled signaling pathway activated by an M3 muscarinic agonist.[22]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. 1-Boc-四氢吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Boc-Pyrrolidine | 86953-79-9 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 10. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 12. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. chem.ws [chem.ws]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Mechanism of action of pyrrolidine-based enzyme inhibitors

An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Based Enzyme Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic applications.[1][2] Its structural rigidity, stereochemical complexity, and ability to engage in key hydrogen bonding and hydrophobic interactions make it a versatile building block for designing potent and selective enzyme inhibitors.[3] This technical guide provides a comprehensive overview of the mechanisms of action employed by pyrrolidine-based inhibitors across a range of important enzyme classes, including proteases, glycosidases, and oxidoreductases. We will delve into the specific binding modes, present quantitative inhibitory data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a thorough resource for professionals in drug discovery and development.

Core Principles of Enzyme Inhibition

Enzyme inhibitors modulate an enzyme's activity and are broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, are further categorized based on their interaction with the enzyme and its substrate.[4]

-

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[5][6]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.[4][5]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[4][5]

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, affecting both Kₘ and Vₘₐₓ.[4]

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The Kᵢ reflects the binding affinity of the inhibitor and is an absolute value, while the IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[7]

Mechanisms of Action at Specific Enzyme Targets

The versatility of the pyrrolidine scaffold allows it to target a wide array of enzymes through diverse mechanisms.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine exopeptidase that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[8][9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release.[10] By inhibiting DPP-4, pyrrolidine-based drugs, known as "gliptins," prolong the action of incretins, making them a cornerstone therapy for type 2 diabetes.[11][12]

Mechanism: Pyrrolidine-containing DPP-4 inhibitors often feature a cyanopyrrolidine moiety that acts as a warhead. The nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the enzyme's active site.[1] The pyrrolidine ring itself fits into the S1 subsite of the enzyme, which preferentially binds proline residues. Additional substituents on the pyrrolidine scaffold can form interactions with the S2 and S2 extensive domains, enhancing potency and selectivity.[8]

Figure 1: Signaling pathway of DPP-4 inhibition.

| Inhibitor | Target | IC₅₀ | Kᵢ | Type of Inhibition |

| Vildagliptin | DPP-4 | ~50 nM | - | Reversible, Covalent |

| Saxagliptin | DPP-4 | ~50 nM | - | Reversible, Covalent |

| Linagliptin | DPP-4 | ~1 nM | - | Reversible, Non-covalent |

| Gemigliptin | DPP-4 | 11.32 ± 1.59 μM[13] | - | Reversible |

Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small proline-containing neuropeptides, such as vasopressin and substance P, which are involved in memory and learning.[14][15] Consequently, POP inhibitors are investigated as potential cognitive enhancers.[15]

Mechanism: Many potent POP inhibitors are based on an N-acyl-L-prolyl-pyrrolidine scaffold.[16] The C-terminal pyrrolidine moiety occupies the S1 substrate specificity pocket, where it can form stacking interactions with tryptophan (Trp595) and other contacts with the active site serine (Ser554).[17] Unlike DPP-4 inhibitors with a nitrile warhead, these compounds are typically reversible, non-covalent inhibitors.[17] They act as transition-state analogues but are unable to bind covalently to the active site serine.[17] Some Fmoc-aminoacylpyrrolidine-2-nitriles have been found to be potent noncompetitive inhibitors.[14]

| Inhibitor | Target | IC₅₀ | Kᵢ | Type of Inhibition |

| N-acyl-pro-pyrrolidine derivatives | POP | Nanomolar range[17] | - | Reversible, Non-covalent[17] |

| Fmoc-prolyl-pyrrolidine-2-nitrile | POP | - | 5 nM[14] | Noncompetitive[14] |

| Fmoc-alanyl-pyrrolidine-2-nitrile | POP | - | 5 nM[14] | Noncompetitive[14] |

Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes have therapeutic potential for treating diabetes, viral infections, and lysosomal storage diseases.[18] Polyhydroxylated pyrrolidines, also known as iminosugars or aza-sugars, are a prominent class of glycosidase inhibitors.[3]

Mechanism: These inhibitors are transition-state mimetics.[18] The five-membered pyrrolidine ring mimics the distorted, oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.[3][18] The protonated nitrogen atom at physiological pH can interact with the catalytic carboxylate residues in the enzyme's active site, mimicking the positive charge of the transition state and leading to potent inhibition. The stereochemistry of the hydroxyl groups on the pyrrolidine ring dictates the specificity for different glycosidases.[19]

| Inhibitor | Target | IC₅₀ | Kᵢ | Type of Inhibition |

| Polyhydroxylated Pyrrolidines | α-Glucosidase | 52.79 ± 6.00 μM (Compound 21)[20] | - | Transition-state Mimic |

| 1,4-dideoxy-1,4-imino-l-arabinitol | α-Glucosidase | Potent inhibitor[3] | - | Transition-state Mimic |

| Pochonicine Analogues | β-N-Acetylhexosaminidase | Potent inhibitors[19] | - | Transition-state Mimic |

| Multimeric Pyrrolidine Iminosugars | α-Galactosidase A | 0.20 µM[2][13] | - | Transition-state Mimic |

Neuraminidase Inhibitors

Neuraminidase (NA) is a key glycoside hydrolase enzyme found on the surface of the influenza virus. It is essential for the release of progeny virions from infected host cells. Inhibiting NA prevents viral propagation and is a primary strategy for treating influenza.[21][22]

Mechanism: Pyrrolidine-based NA inhibitors are designed to mimic the natural substrate, sialic acid.[21] They bind to the highly conserved active site of the neuraminidase enzyme. Key interactions often involve a carboxylic acid group on the pyrrolidine scaffold forming salt bridges with a trio of arginine residues (Arg118, Arg292, Arg371) in the active site. Other substituents can engage in hydrophobic interactions, and in some cases, induce conformational changes in the enzyme, such as with residue Glu276, to create new hydrophobic binding pockets.[21]

| Inhibitor | Target | IC₅₀ | Type of Inhibition |

| A-192558 (20e) | Influenza NA A | 0.2 µM[21][23] | Competitive |

| A-192558 (20e) | Influenza NA B | 8 µM[21][23] | Competitive |

| Pyrrolidine Derivatives (e.g., 6e, 9c) | Influenza NA (H3N2) | 1.56 - 2.71 µM[22] | Competitive |

Other Notable Enzyme Targets

The applicability of the pyrrolidine scaffold extends to numerous other enzyme classes.

-

HIV-1 Protease: Pyrrolidinone-containing compounds have been developed as potent inhibitors. An X-ray crystal structure revealed that the pyrrolidinone carbonyl and NH functionalities form crucial hydrogen bonds with residues in the S1' subsite of the enzyme active site.[24] Inhibitor 19b showed an enzymatic Kᵢ of 99 pM.[24]

-

Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key target for Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as potent InhA inhibitors that share a hydrogen-bonding pattern with the NAD⁺ cofactor and the catalytic Tyr158 residue.[25][26]

-

Plasmepsins: These aspartic proteases are involved in hemoglobin degradation by the malaria parasite Plasmodium falciparum. Pyrrolidine derivatives, originally designed as HIV-1 protease inhibitors, have shown nanomolar activity against Plasmepsins II and IV.[27]

Key Experimental Protocols

Elucidating the mechanism of action of enzyme inhibitors requires a combination of biochemical and biophysical techniques.

Enzyme Kinetic Assays for IC₅₀ and Kᵢ Determination

This protocol outlines the steps to determine an inhibitor's potency (IC₅₀) and mode of inhibition.

Figure 2: Experimental workflow for kinetic analysis.

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme, substrate, and inhibitor in an appropriate assay buffer.

-

IC₅₀ Determination:

-

In a multi-well plate, set up reactions containing a fixed concentration of enzyme and substrate (typically at the Kₘ value).

-

Add the pyrrolidine inhibitor across a wide range of concentrations (e.g., from nanomolar to millimolar).[28]

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding the substrate or enzyme.

-

Measure the reaction rate (initial velocity, v₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[28]

-

-

Mechanism of Action (Kᵢ Determination):

-

Perform a series of kinetic runs by measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of several fixed concentrations of the inhibitor.[6]

-

Generate Lineweaver-Burk (double reciprocal) plots (1/v₀ vs. 1/[S]).

-

Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) to determine the type of inhibition (competitive, non-competitive, etc.).[6]

-

Calculate the Kᵢ value using the appropriate form of the Michaelis-Menten equation for the determined inhibition type.[7]

-

X-ray Crystallography for Structural Elucidation

This technique provides high-resolution, three-dimensional structural information on how an inhibitor binds to its target enzyme.

Figure 3: General workflow for X-ray crystallography.

Methodology:

-

Protein Expression and Purification: Overexpress and purify the target enzyme to a high degree of homogeneity.

-

Crystallization:

-

Screen for crystallization conditions for the enzyme alone (apo form).

-

Once conditions are found, set up co-crystallization trials by mixing the purified enzyme with a molar excess of the pyrrolidine inhibitor. Alternatively, crystals of the apo enzyme can be soaked in a solution containing the inhibitor.

-

-

Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data as the crystal is rotated.

-

Structure Determination:

-

Process the diffraction data to determine the electron density map of the crystal.

-

Use molecular replacement (if a homologous structure exists) or other methods to solve the phase problem.

-

Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data.[24]

-

-

Analysis: Analyze the final structure to identify the precise binding orientation of the inhibitor and the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the enzyme's active site residues.[25]

Conclusion

Pyrrolidine-based compounds represent a remarkably successful and versatile class of enzyme inhibitors. Their mechanisms of action are diverse, ranging from reversible, non-covalent competition at the active site to the formation of reversible covalent bonds and the mimicry of enzymatic transition states. The stereochemical richness and synthetic tractability of the pyrrolidine scaffold allow for fine-tuning of interactions within an enzyme's binding pocket, leading to the development of highly potent and selective inhibitors. A thorough understanding of these mechanisms, elucidated through rigorous kinetic and structural studies, is paramount for the rational design of next-generation therapeutics for a wide spectrum of diseases, from metabolic disorders and infectious diseases to neurological conditions. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of the pyrrolidine ring in their drug discovery endeavors.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 12. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic and synthetic aspects of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate. Extensive searches for experimental spectroscopic data (NMR, IR, MS) and established synthesis protocols for this specific compound did not yield direct results, suggesting it may be a novel or not widely reported molecule.

Therefore, this document provides a comprehensive overview of a closely related analogue, Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate , for which data and synthetic precursors are available. This information serves as a valuable reference for researchers working with substituted pyrrolidine scaffolds.

Analogue Spotlight: Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate

Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate (CAS No. 122684-34-8) is the direct oxygen analogue of the requested compound and serves as a useful surrogate for understanding the spectroscopic and synthetic characteristics of this class of molecules.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 122684-34-8 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.27 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 117.0 to 121.0 °C | [1][2] |

| Purity | >98.0% (HPLC) | [2] |

Spectroscopic Data Summary

While specific spectral data were not found in the immediate search results, commercial suppliers confirm the structure of Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate by NMR.[2] The expected spectral characteristics are outlined below based on the known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the pyrrolidine ring protons. The chemical shifts of the pyrrolidine protons would be influenced by the carbamoyl group at the C3 position and the Boc-protecting group on the nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc group and the carbamoyl group would appear further downfield. Signals for the pyrrolidine ring carbons would also be present.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (Boc-group) | ~1690 |

| C=O stretch (amide) | ~1650 |

| N-H bend (amide) | ~1600 |

Mass Spectrometry (MS):

The mass spectrum, likely acquired using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ at m/z 215.14. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Experimental Protocols: Synthesis of a Key Precursor

A plausible synthetic route to this compound would likely start from a corresponding amine precursor. The synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate, a key intermediate, is well-documented.[3]

Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate [3]

This procedure involves the reduction of a protected hydroxypyrrolidine.

-

Step 1: Reaction Setup: To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.15 g, 4.16 mmol) in methanol (16.6 mL), 10% palladium on carbon (345 mg) is added.

-

Step 2: Hydrogenation: The reaction mixture is stirred for 16 hours under a hydrogen atmosphere, which can be supplied via a double-layer balloon.

-

Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by silica gel flash column chromatography to yield tert-butyl 3-aminopyrrolidine-1-carboxylate.

Hypothetical Synthesis Workflow

The following diagram illustrates a hypothetical two-step synthesis of the target compound, this compound, starting from a commercially available precursor.

Caption: Hypothetical synthesis of this compound.

References

Navigating the Synthesis and Properties of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a unique organic molecule containing a pyrrolidine ring, a common structural motif in many biologically active compounds and pharmaceuticals. The presence of a carbamothioyl (thioamide) functional group suggests its potential for diverse chemical reactivity and as a pharmacophore in drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, a proposed synthetic route, and key data for its precursor, offering valuable insights for researchers engaged in medicinal chemistry and novel compound synthesis.

Chemical Identifiers and Physicochemical Properties

As of the latest literature search, specific experimental data for this compound is not publicly available. However, based on its structure, we can identify its key chemical descriptors. For practical research and synthesis, the properties of its direct precursor, tert-butyl 3-aminopyrrolidine-1-carboxylate, are highly relevant.

| Identifier | Value for Tert-butyl 3-aminopyrrolidine-1-carboxylate |

| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--N[1] |

| InChIKey | CMIBWIAICVBURI-ZETCQYMHSA-N[1] |

| Molecular Formula | C₉H₁₈N₂O₂[1] |

| Molecular Weight | 186.25 g/mol [1] |

| CAS Number | 147081-44-5[1] |

Proposed Synthetic Route

The synthesis of the target compound, this compound, can be envisioned through the thioacylation of its corresponding amine precursor, tert-butyl 3-aminopyrrolidine-1-carboxylate. This reaction is a standard method for the formation of thioamides. A plausible experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from tert-butyl 3-aminopyrrolidine-1-carboxylate.

Materials:

-

Tert-butyl 3-aminopyrrolidine-1-carboxylate

-

O,O-Di-tert-butyl-1-carboximidothioate or a similar thioacylating agent

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 eq).

-

Addition of Thioacylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the thioacylating agent (e.g., O,O-Di-tert-butyl-1-carboximidothioate) (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

The proposed synthesis can be visualized as a straightforward workflow, highlighting the key transformation from the amine precursor to the final thioamide product.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Due to the novelty of this compound, there is currently no published data on its biological activity or its interaction with any signaling pathways. The thioamide functional group is known to be a bioisostere of the amide group and can exhibit unique pharmacological properties, including enhanced metabolic stability or altered receptor binding profiles. Future research is warranted to explore the potential therapeutic applications of this compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides essential information for its synthesis and characterization based on established chemical principles. The provided experimental protocol offers a practical starting point for researchers interested in synthesizing this novel compound for further investigation. The unique structural features of this molecule hold promise for its application in medicinal chemistry and drug discovery, inviting further exploration into its biological properties.

References

A Technical Guide to the Biological Activity Screening of Novel Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique three-dimensional nature and stereochemical diversity have established it as a cornerstone in the design of novel therapeutics.[2] This guide provides an in-depth overview of the screening strategies, experimental protocols, and data interpretation for evaluating the biological activities of new pyrrolidine derivatives, with a focus on anticancer, antimicrobial, antidiabetic, and neuroprotective applications.

General Workflow for Biological Activity Screening

The initial screening of a newly synthesized library of pyrrolidine compounds follows a logical progression from broad primary assays to more specific secondary and mechanistic studies. This streamlined process is essential for the efficient identification of lead compounds.

Anticancer Activity Screening

A significant number of pyrrolidine derivatives, such as spirooxindoles and chalcones, have been evaluated for their potential as anticancer agents.[2][3] These compounds can exert their effects by inhibiting kinases, inducing apoptosis, or targeting various cell signaling pathways.[3]

Data Presentation: Anticancer Activity

The cytotoxic effects of various pyrrolidine derivatives are typically quantified by their IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 3.63 ± 0.45 |

| Thiophen-containing Pyrrolidine | MCF-7 | 17 - 28 |

| Thiophen-containing Pyrrolidine | HeLa | 19 - 30 |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine | A549 (Lung) | Varies by derivative |

(Data compiled from multiple sources[2][4][5][6])

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2]

-

Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the pyrrolidine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity Screening

The pyrrolidine scaffold is a key feature in many compounds with potent antibacterial and antifungal properties.[2] Screening for antimicrobial activity is crucial for discovering new agents to combat drug-resistant pathogens.

Data Presentation: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class/Derivative | Microorganism | MIC Value (µg/mL) |

| Sulfonylamino Pyrrolidine Derivative | S. aureus | 3.11 |

| Sulfonylamino Pyrrolidine Derivative | E. coli | 6.58 |

| Sulfonylamino Pyrrolidine Derivative | P. aeruginosa | 5.82 |

| Pyrrolidine-Thiazole Derivative | B. cereus | 21.70 ± 0.36 |

| Pyrrolidine-Thiazole Derivative | S. aureus | 30.53 ± 0.42 |

| Spiropyrrolidine | S. aureus ATCC 29213 | 16 - 64 |

| Spiropyrrolidine | C. albicans ATCC 90028 | 32 - 128 |

| Halogenated Pyrrolidino-benzene | C. albicans | 32 - 64 |

(Data compiled from multiple sources[7][8][9])

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound against bacteria and fungi.[8]

-

Prepare Inoculum : Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ CFU/mL.

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 512 µg/mL) and dilute across the plate, leaving wells for positive (microbe, no compound) and negative (broth only) controls.[7]

-

Inoculation : Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for yeast.[7]

-

Determine MIC : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Confirmation (Optional) : To determine the Minimum Bactericidal Concentration (MBC), plate the contents of the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Carbamothioyl-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals

An In-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of carbamothioyl-based heterocyclic compounds as emerging therapeutic agents.

The carbamothioyl moiety, a thiourea derivative embedded within a heterocyclic scaffold, has garnered significant attention in medicinal chemistry. This structural motif is a key pharmacophore in a diverse range of biologically active molecules, demonstrating potential as anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, offering insights for researchers, scientists, and drug development professionals. The guide details experimental protocols for their synthesis and biological evaluation, presents quantitative SAR data, and visualizes key signaling pathways and experimental workflows.

Structure-Activity Relationship Insights

The biological activity of carbamothioyl-containing heterocycles is intricately linked to the nature and substitution pattern of both the heterocyclic ring and the carbamothioyl group. Analysis of various studies reveals several key SAR trends.

Anticancer Activity

In the realm of oncology, these compounds have shown significant promise, often targeting key signaling pathways involved in cell proliferation and survival. For instance, benzothiazole-containing thiourea derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

A critical aspect of their SAR is the nature of the substituent on the benzothiazole ring. Electron-donating or withdrawing groups at different positions can significantly modulate the anticancer potency. For example, studies have shown that the presence of an ethoxy group at the 6-position of the benzothiazole ring can enhance cytotoxic activity against colon cancer cells.[1]

Furthermore, the substitution on the terminal nitrogen of the thiourea moiety plays a crucial role. Aromatic and heteroaromatic substituents are common, and their electronic properties and steric bulk can influence the compound's interaction with its biological target.

The table below summarizes the in vitro anticancer activity of a series of 1-(6-substituted-1,3-benzothiazol-2-yl)thiourea derivatives against various human cancer cell lines.

| Compound ID | R | Cell Line | IC50 (µM) |

| Va | H | HT-29 | 10.15 ± 0.9 |

| K-562 | 12.35 ± 1.1 | ||

| Neuro-2a | 15.25 ± 1.3 | ||

| MCF-7 | 18.15 ± 1.5 | ||

| HeLa | 20.25 ± 1.9 | ||

| Vb | Cl | HT-29 | 8.25 ± 0.7 |

| K-562 | 10.50 ± 0.9 | ||

| Neuro-2a | 12.75 ± 1.1 | ||

| MCF-7 | 15.25 ± 1.3 | ||

| HeLa | 18.50 ± 1.6 | ||

| Vc | CH3 | HT-29 | 12.50 ± 1.1 |

| K-562 | 15.75 ± 1.4 | ||

| Neuro-2a | 18.25 ± 1.6 | ||

| MCF-7 | 20.50 ± 1.8 | ||

| HeLa | 22.75 ± 2.1 | ||

| Vd | OC2H5 | HT-29 | 6.75 ± 0.5 |

| K-562 | 8.25 ± 0.7 | ||

| Neuro-2a | 10.50 ± 0.9 | ||

| MCF-7 | 12.75 ± 1.1 | ||

| HeLa | 15.25 ± 1.3 | ||

| Cisplatin | HT-29 | 8.50 ± 0.7 | |

| K-562 | 10.75 ± 0.9 | ||

| Neuro-2a | 13.25 ± 1.2 | ||

| MCF-7 | 16.50 ± 1.4 | ||

| HeLa | 18.75 ± 1.7 |

Data sourced from: Russian Journal of Bioorganic Chemistry, Vol. 43, No. 5, 2017, pp. 545–552.[1]

Key Signaling Pathways in Cancer

Carbamothioyl-containing heterocycles often exert their anticancer effects by inhibiting critical signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways are the JAK/STAT and PI3K/AKT/mTOR pathways.

The JAK/STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing gene expression related to inflammation, immunity, and cell proliferation.[2][3][4][5][6]

The PI3K/AKT/mTOR pathway is another crucial intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, and apoptosis.[7][8] Dysregulation of this pathway is a common feature in many cancers.

Experimental Protocols

General Synthesis of 1-(6-substituted-1,3-benzothiazol-2-yl)thioureas

A general method for the synthesis of the title compounds involves the reaction of substituted 2-aminobenzothiazoles with an appropriate isothiocyanate.

Materials:

-

Substituted 2-aminobenzothiazole (1.0 eq)

-

Aryl or alkyl isothiocyanate (1.0 eq)

-

Dry acetone

-

Ethanol for recrystallization

Procedure:

-

A solution of the substituted 2-aminobenzothiazole in dry acetone is prepared.

-

To this solution, an equimolar amount of the corresponding isothiocyanate is added dropwise with constant stirring.

-

The reaction mixture is refluxed for a specified period (typically 2-6 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a small amount of cold ethanol and then recrystallized from ethanol to afford the pure product.

-

The structure of the synthesized compounds is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10][11][12][13] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)

-

Fetal Bovine Serum (FBS)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

High-Throughput Screening Workflow

The discovery of novel and potent carbamothioyl-containing heterocycles can be accelerated through high-throughput screening (HTS). A typical HTS workflow for anticancer drug discovery is outlined below.

This workflow begins with the development and miniaturization of a suitable biological assay. A diverse library of carbamothioyl-containing heterocycles is then screened at a single concentration to identify initial "hits." These hits are subsequently validated through dose-response studies to determine their potency (IC50). Structure-activity relationships are then explored by synthesizing and testing analogs of the most promising hits. Finally, lead compounds are subjected to in-depth mechanistic studies and in vivo testing to evaluate their efficacy and safety profiles, ultimately leading to the selection of a preclinical candidate.

Conclusion

Carbamothioyl-containing heterocycles represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. A thorough understanding of their structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, biological evaluation, and optimization of these valuable scaffolds. Future research in this area will likely focus on the development of novel heterocyclic systems, the exploration of new biological targets, and the use of computational methods to refine SAR models and predict the activity of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing of heterocyclic compounds as promising VEGFR2 tyrosine kinase inhibitors: An Insilico analysis | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. researchhub.com [researchhub.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. atcc.org [atcc.org]

- 13. merckmillipore.com [merckmillipore.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrrolidine Analogs and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and conformational properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the key molecular targets of pyrrolidine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support and inspire future drug discovery efforts.

Key Therapeutic Targets and Quantitative Efficacy of Pyrrolidine Analogs

Pyrrolidine-based compounds have demonstrated significant activity against a wide range of biological targets implicated in various diseases, including cancer, diabetes, viral infections, and neurological disorders. The following tables summarize the inhibitory activities of several pyrrolidine analogs against these key targets.

Table 1: Enzyme Inhibition by Pyrrolidine Analogs

| Class of Analog | Specific Target | Compound ID/Name | Inhibition Value (IC₅₀/Kᵢ) | Reference |

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 23d | IC₅₀: 11.32 ± 1.59 μM | [1] |

| Pyrrolidine-2-carbonitrile Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 17a | IC₅₀: 0.017 µM | |

| Pyrrolidine-chalcone Hybrids | α-Glucosidase | Compound 3 | IC₅₀: 25.38 ± 2.09 μM | |

| Pyrrolidine-2,5-dione Derivatives | α-Glucosidase | Compound 11o | IC₅₀: 28.3 ± 0.28 µM | |

| N-acetylpyrrolidine Derivatives | α-Glucosidase | Compound 4a | IC₅₀: 0.52 ± 0.02 mM | |

| Pyrrolidine-based Benzenesulfonamides | Acetylcholinesterase (AChE) | Compound 19a | Kᵢ: 22.34 ± 4.53 nM | [1] |

| Pyrrolidine-based Benzenesulfonamides | Acetylcholinesterase (AChE) | Compound 19b | Kᵢ: 27.21 ± 3.96 nM | [1] |

| N-benzoylthiourea-pyrrolidine Carboxylic Acids | Acetylcholinesterase (AChE) | Compound 15g | IC₅₀: 0.029 µM | |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Acetylcholinesterase (AChE) | Compound 8e | IC₅₀: 3.35 µM | |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Butyrylcholinesterase (BChE) | Compound 8e | IC₅₀: 5.63 µM | |

| Macrocyclic 4-aryl-2-aminopyrimidines | Janus Kinase 2 (JAK2) | Compound 21c (SB1518) | IC₅₀: 23 nM (WT), 19 nM (V617F) | |

| Macrocyclic 4-aryl-2-aminopyrimidines | Fms-like tyrosine kinase-3 (FLT3) | Compound 21c (SB1518) | IC₅₀: 22 nM | |

| Spiropyrrolidine Oxindole Derivatives | Glutathione Peroxidase 4 (GPX4) / MDM2 | Compound 41 | Kᵢ: 0.24 ± 0.06 µM (MDM2) | [1] |

| Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Compound 21 | Kᵢ: 0.53 μM | |

| Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Compound 18 | Kᵢ: 0.077 µM |

Table 2: Receptor Antagonism by Pyrrolidine Analogs

| Class of Analog | Specific Target | Compound ID/Name | Inhibition Value (IC₅₀) | Reference |

| Pyrrolidine-based Pyridine/Piperazine/Pyrimidine | Chemokine Receptor CXCR4 | Compound 26 | 79 nM (Binding Affinity) | [1] |

| Pyrrolidine-based Pyridine/Piperazine/Pyrimidine | Chemokine Receptor CXCR4 | Compound 26 | 0.25 nM (Calcium Flux) | [1] |

Table 3: Inhibition of Protein-Protein Interactions by Pyrrolidine Analogs

| Class of Analog | Target Interaction | Compound ID/Name | Inhibition Value (Kᵢ) | Reference |

| Pyrrolidone Derivatives | p53-MDM2 | Compound 5 | 780 nM | |

| Pyrrolidone Derivatives | p53-MDM2 | Compound 41 | 260.0 nM | |

| Pyrrolidone Derivatives | p53-MDM2 | Compound 60a | 150.0 nM | |

| Spirooxindole Derivatives | p53-MDM2 | Compound 6 | 2.9 nM | |

| Spirooxindole Derivatives | p53-MDM2 | Compound 15 | < 1 nM |

Signaling Pathways Modulated by Pyrrolidine Analogs

The therapeutic effects of pyrrolidine analogs are often mediated through the modulation of complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting both on-target and off-target effects.

Detailed Experimental Protocols

The validation of therapeutic targets and the characterization of inhibitors rely on robust and reproducible experimental assays. This section provides detailed methodologies for several key assays used in the study of pyrrolidine analogs.

Fluorescence Polarization (FP) Assay for Mcl-1 Inhibition

This assay is used to identify and characterize compounds that disrupt the interaction between the Mcl-1 protein and its pro-apoptotic binding partners.

Principle: A small, fluorescently labeled peptide derived from a BH3 domain (e.g., from the Bak protein) is used as a probe. When this probe binds to the larger Mcl-1 protein, its tumbling rate in solution decreases, resulting in a high fluorescence polarization signal. Small molecule inhibitors that bind to the same pocket on Mcl-1 will displace the fluorescent probe, leading to a decrease in the polarization signal.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescein-labeled Bak BH3 peptide (FITC-Bak BH3)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68.

-

Test compounds (pyrrolidine analogs) dissolved in DMSO

-

Black, low-volume 384-well assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and a known Mcl-1 inhibitor as a positive control.

-

Reagent Preparation: Prepare a solution of Mcl-1 protein and FITC-Bak BH3 peptide in the assay buffer. The final concentrations should be optimized, but typical starting concentrations are 100 nM Mcl-1 and 10 nM FITC-Bak BH3.

-

Assay Reaction: Add the Mcl-1/FITC-Bak BH3 solution to all wells of the assay plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium Flux Assay for CXCR4 Antagonism

This cell-based functional assay measures the ability of compounds to block the intracellular calcium mobilization induced by the natural ligand of CXCR4, CXCL12.

Principle: CXCR4 is a G-protein coupled receptor that, upon activation by CXCL12, triggers a signaling cascade leading to the release of calcium from intracellular stores. Cells are pre-loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon CXCL12 stimulation results in an increase in fluorescence intensity. A CXCR4 antagonist will block this response.

Materials:

-

A cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Recombinant human CXCL12

-

Test compounds (pyrrolidine analogs) dissolved in DMSO

-

Black, clear-bottom 96-well or 384-well cell culture plates

-

A fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to attach overnight if they are adherent.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to the cells.

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for a few seconds.

-

Agonist Injection and Reading: Inject a solution of CXCL12 into the wells while simultaneously recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percent inhibition of the CXCL12 response for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

Synthesis and Characterization of Pyrrolidine Analogs

The synthesis of pyrrolidine analogs often involves multi-step sequences. A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.

General Synthetic Scheme: [3+2] Cycloaddition

This approach allows for the creation of highly substituted and stereochemically complex pyrrolidines in a convergent manner. The azomethine ylide can be generated in situ from the condensation of an α-amino acid and an aldehyde or ketone.

Characterization: The synthesized pyrrolidine analogs are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the elucidation of the molecular structure and stereochemistry.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The pyrrolidine scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrrolidine analogs highlights the versatility of this structural motif. This technical guide has provided a comprehensive overview of some of the most promising therapeutic targets, along with the quantitative data and experimental methodologies required for their study. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and for the practical implementation of screening and characterization assays. It is anticipated that the information presented herein will serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of pyrrolidine-based medicines.

References

An In-depth Technical Guide on Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate and Its Synthetic Precursors

Audience: Researchers, scientists, and drug development professionals.

Chemical Identification and Nomenclature

A dedicated CAS number for "Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate" could not be located in publicly accessible chemical databases, suggesting it is a novel or not widely reported compound. Based on the principles of chemical nomenclature, a systematic IUPAC name for this compound would be tert-butyl 3-(aminocarbonothioyl)pyrrolidine-1-carboxylate .

Due to the absence of data for the target compound, this guide will focus on a critical and well-documented precursor, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate , which is essential for its potential synthesis.

Profile of a Key Synthetic Precursor: tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

This aminopyrrolidine derivative is a common building block in medicinal chemistry.

Table 1: Physicochemical Properties of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | PubChem[1] |

| InChIKey | CMIBWIAICVBURI-ZETCQYMHSA-N | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--N | PubChem[1] |

Hypothetical Synthesis of this compound

A plausible synthetic pathway to obtain the target compound, this compound, would involve the thiocarbonylation of its amino precursor. A common method for such a transformation is the reaction of a primary amine with a thiocarbonyl transfer reagent.

Experimental Protocol: A General Approach

-

Step 1: Dissolution. Dissolve tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Addition of Thiocarbonylating Agent. To the stirred solution, add a thiocarbonylating reagent. A common choice for this transformation is 1,1'-thiocarbonyldiimidazole (TCDI). The addition is typically performed at room temperature.

-

Step 3: Reaction. The reaction mixture is stirred at room temperature for a period of 12 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Quenching and Workup. Upon completion, the reaction is quenched with an aqueous solution, such as ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 5: Purification. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Diagram 1: Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of the target compound.

Biological Signaling Pathways and Activity

As there is no published literature on the biological effects of this compound, no signaling pathways or mechanisms of action can be described. The biological activity of such a molecule would need to be determined through in vitro and in vivo screening assays. The carbamothioyl group is a known pharmacophore and can be found in various biologically active molecules, suggesting that this compound could potentially have interesting pharmacological properties, but this remains speculative without experimental evidence.

References

Technical Guide: Procurement and Synthesis of Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a specialized chemical intermediate of interest in pharmaceutical and chemical research. A direct search for commercial suppliers of this compound reveals a lack of off-the-shelf availability. However, its synthesis is readily achievable from its amide analog, Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate, which is available from multiple suppliers. This guide provides a comprehensive list of suppliers for this key precursor and a detailed experimental protocol for its conversion to the desired thioamide using Lawesson's reagent.

Commercial Availability of Key Precursors